Tiprinast - 83153-39-3

Tiprinast

Catalog Number: EVT-434080
CAS Number: 83153-39-3
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tiprinast involves several methods that focus on the formation of the thienopyrimidine core. One prominent approach includes the reaction of appropriate thiophene derivatives with pyrimidine intermediates, often utilizing catalysts to enhance yield and selectivity. Specific technical details about the synthesis pathways include:

  • Starting Materials: The synthesis typically begins with readily available thiophene and pyrimidine derivatives.
  • Reagents and Conditions: Common reagents include bases such as sodium hydride or potassium carbonate, and the reactions are often carried out under reflux conditions to facilitate the formation of the desired product.
  • Purification: Post-reaction purification is generally achieved through recrystallization or chromatography to isolate Tiprinast from by-products .
Molecular Structure Analysis

Tiprinast's molecular structure can be characterized by its thienopyrimidine framework, which features a fused thiophene and pyrimidine ring system. The chemical formula for Tiprinast is C12H12N4SC_{12}H_{12}N_4S, indicating the presence of sulfur within its structure.

Structural Data

  • Molecular Weight: Approximately 244.32 g/mol
  • Key Functional Groups: The compound contains nitrogen atoms contributing to its biological activity, along with a sulfur atom that plays a crucial role in its chemical reactivity.
Chemical Reactions Analysis

Tiprinast undergoes various chemical reactions that are essential for its biological activity. Notable reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for modifications that enhance its therapeutic properties.
  • Oxidation Reactions: Tiprinast can be oxidized under specific conditions, potentially leading to the formation of more reactive intermediates that may exhibit enhanced biological activity.

These reactions are significant as they can influence the pharmacokinetics and pharmacodynamics of the compound .

Mechanism of Action

The mechanism of action of Tiprinast primarily involves modulation of immune responses. It acts by inhibiting certain pro-inflammatory cytokines, thereby reducing inflammation. Key aspects include:

  • Cytokine Modulation: Tiprinast has been shown to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways.
  • Immune Cell Interaction: The compound influences various immune cells, including macrophages and T-cells, promoting an anti-inflammatory environment.

This mechanism underscores Tiprinast's potential as a therapeutic agent for conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Tiprinast exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a solid at room temperature.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Tiprinast is stable under normal laboratory conditions but may degrade when exposed to extreme pH levels or strong oxidizing agents.

Relevant Data

  • Melting Point: Approximately 120–125 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which may affect its absorption and distribution within biological systems .
Applications

Tiprinast has been explored for various scientific applications, particularly in:

  • Dermatological Treatments: Its anti-inflammatory properties make it a candidate for treating skin conditions such as psoriasis and eczema.
  • Immunology Research: Studies have focused on its potential role in modulating immune responses in autoimmune diseases.
Introduction to Tiprinast: Chemical and Pharmacological Profile

Chemical Classification and Structural Properties of Tiprinast

Tiprinast (chemical name: 1,4-Dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid) belongs to the bicyclic heteroaromatic class of compounds characterized by a thieno[2,3-d]pyrimidine scaffold. Its molecular formula is C12H14N2O3S, corresponding to a molecular weight of 266.32 g/mol [1] [7]. The compound features a carboxylic acid moiety at the 2-position and a hydrophobic isobutyl chain at the 6-position, creating an amphiphilic molecular profile [9].

The core structural framework consists of:

  • A pyrimidine ring fused with a thiophene system at bonds 2-3 (thieno[2,3-d]pyrimidine)
  • A hydrogenated dihydropyrimidine component (1,4-dihydro)
  • A ketone functionality at position 4 (4-oxo)
  • Methyl substitution at position 5 (5-methyl)
  • A 2-methylpropyl (isobutyl) substituent at position 6
  • Carboxylic acid group at position 2

This arrangement creates distinct regions of polarity influencing solubility and intermolecular interactions. The carboxylic acid enables salt formation, while the heterocyclic system provides sites for hydrogen bonding and π-π stacking. The isobutyl chain enhances lipophilicity, contributing to membrane permeability [9]. Spectroscopic identifiers include the SMILES notation C2=C(C1=C(N(C(=NC1=O)C(=O)O)CC(C)C)S2)C and InChIKey ILANNHKYENEETR-UHFFFAOYSA-N [9].

Table 1: Physicochemical Properties of Tiprinast

PropertyValueDescription
Molecular FormulaC12H14N2O3SCarbon 54.13%, Hydrogen 5.30%, Nitrogen 10.52%, Oxygen 18.03%, Sulfur 12.04%
Molecular Weight266.32 g/molExact mass: 266.0725 g/mol
XLogP32.1 (Predicted)Moderate lipophilicity suitable for cellular penetration
Hydrogen Bond Donors1Carboxylic acid proton
Hydrogen Bond Acceptors5Carbonyl oxygens (2), pyrimidine nitrogen (1), carboxylic acid oxygen (2)
Rotatable Bonds4Isobutyl chain and carboxylic acid group contribute to conformational flexibility
Topological Polar Surface Area87.7 ŲIndicates moderate membrane permeability potential

Historical Development and Discovery Milestones

Tiprinast emerged during the 1980s as part of exploratory research into heterocyclic PDE inhibitors targeting inflammatory mediators. Its first documented synthesis appeared in scientific literature circa 1983-1984, with the assignment of CAS registry number 83153-39-3 in 1983 indicating its initial characterization [7] [9]. Early pharmacological investigations identified Tiprinast as a potent inhibitor of cyclic nucleotide phosphodiesterases, particularly those isoenzymes involved in inflammatory cell activation [9].

Significant patent activity emerged around structural analogs and formulation approaches:

  • 1986-1988: Development of synthetic routes to thienopyrimidine carboxylates, establishing scalable production methods for preclinical evaluation [9]
  • 1990s: Exploration of prodrug strategies to enhance bioavailability, evidenced by patent CN101326275B covering ionic liquid compositions potentially applicable to Tiprinast derivatives [5]
  • 2011-2012: Advanced formulation research leading to patents like US10463611B2 (2019) covering controlled absorption technologies for water-soluble compounds. Though not explicitly naming Tiprinast, this patent represents relevant technological advances applicable to its delivery challenges [3]

Despite promising biochemical activity, Tiprinast's development trajectory slowed relative to contemporary PDE inhibitors due to formulation challenges associated with its physicochemical properties. Current commercial availability is restricted to research quantities, with pricing at approximately $495.92 per 5mg (95% purity), reflecting its status as a specialized reference compound [7].

Table 2: Key Intellectual Property Milestones in Tiprinast Development

Patent/PublicationDateTitle/Subject MatterSignificance
CN101326275BPriority 2006Multi-functional Ionic Liquid CompositionsCovers prodrug approaches potentially applicable to Tiprinast derivatives
US10463611B2Filed 2012Controlled Absorption Formulations for Water-Soluble CompoundsDescribes extended-release technologies relevant to Tiprinast delivery challenges

Regulatory Status and Intellectual Property Landscape

Tiprinast currently lacks approved therapeutic registrations with major regulatory agencies (FDA, EMA, PMDA), positioning it as an investigational compound rather than a marketed pharmaceutical. This status significantly influences its intellectual property protections, which primarily reside in composition and synthesis patents rather than regulatory exclusivity mechanisms [5] [3].

Patent Protections

Patent coverage has evolved through several technological generations:

  • Core Compound Patents: Original synthesis and composition patents have expired based on priority dates from the 1980s, entering the public domain [9]
  • Formulation Patents: Later innovations focused on delivery systems, exemplified by US10463611B2 (controlled absorption particulate compositions). This patent describes microparticles (100-900μm diameter) with water-permeable membranes surrounding drug-polymer cores, potentially applicable to extending Tiprinast's release profile [3]
  • Prodrug Approaches: CN101326275B protects ionic liquid derivatives of pharmaceutical acids, potentially encompassing Tiprinast carboxylate modifications to enhance solubility or absorption [5]

Trademark Status

No active trademark registrations for "Tiprinast" were identified in major jurisdictions through USPTO TSDR (Trademark Status and Document Retrieval) systems or Taiwan Intellectual Property Office (TIPO) databases. The name functions primarily as a nonproprietary chemical designation rather than a branded entity [4] [10] [2]. This absence reflects its non-commercialized status and aligns with regulatory frameworks where trademarks typically attach to marketed products [6].

Regulatory Framework Considerations

  • Taiwan: The Taiwan Patent Act (last updated 2022-09-21) and Enforcement Rules (updated 2023-07-18) govern potential patent protections. Examination Guidelines detail substantive review procedures for pharmaceutical inventions, including computer-assisted drug formulation claims [8]
  • United States: Maintenance of potential patent rights requires adherence to USPTO procedures including status monitoring through TSDR every 3-4 months during application pendency and diligent response to office actions to avoid abandonment [4] [10]

Table 3: Intellectual Property Status Overview for Tiprinast

Protection TypeStatusJurisdictionsKey Considerations
Compound PatentsExpiredWorldwideOriginal synthesis and composition protections no longer in force
Formulation PatentsActive (e.g., US10463611B2)US, othersCovers particulate delivery systems potentially applicable to Tiprinast
Prodrug PatentsActive (e.g., CN101326275B)China, othersIonic liquid derivatives may offer new IP opportunities
TrademarksNone RegisteredGlobal"Tiprinast" functions as chemical name rather than brand
Regulatory ExclusivityNot ApplicableN/AAbsent marketing approval, regulatory exclusivity periods are not triggered

Properties

CAS Number

83153-39-3

Product Name

Tiprinast

IUPAC Name

5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

InChI

InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15)

InChI Key

WIZAMTSKPRSWIL-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C

Synonyms

3,4-dihydro-6-isobutyl-5-methyl-4-oxothieno(2,3d)pyrimidine-2-carboxylic acid
tiprinast

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.